Thermodynamic Differentiation: POL Crystallization Enthalpy Is 27 kJ/mol Lower Than POO at Standard Cooling Rates
Under identical experimental conditions (cooling rate 2 °C min⁻¹ from melt), POL exhibits a crystallization enthalpy (ΔH) of 45 kJ/mol for the α-form, whereas the structurally analogous POO (1-palmitoyl-2,3-dioleoyl-glycerol) exhibits a ΔH of 58 kJ/mol—a difference of 13 kJ/mol, corresponding to a 22.4% reduction [1]. At the higher cooling rate of 15 °C min⁻¹, POL crystallization enthalpy decreases to 34 kJ/mol, compared with POO at 46 kJ/mol (26.1% reduction), and at 0.5 °C min⁻¹, POL yields 55 kJ/mol versus POO at 67 kJ/mol (17.9% reduction) [1]. POL further lacks the kinetic liquid crystal (KLC) transient disordered phase that is observed in both POO and SOO during crystallization from the melt, indicating a more direct polymorphic transition pathway devoid of intermediate mesophase stabilization [1][2].
| Evidence Dimension | Crystallization enthalpy (α-form) at 2 °C min⁻¹ cooling rate |
|---|---|
| Target Compound Data | 45 kJ/mol |
| Comparator Or Baseline | POO (1-palmitoyl-2,3-dioleoyl-glycerol): 58 kJ/mol |
| Quantified Difference | 13 kJ/mol lower (22.4% reduction) for POL; absence of KLC phase in POL |
| Conditions | Differential scanning calorimetry (DSC); cooling from melt at 2 °C min⁻¹, 0.5 °C min⁻¹, and 15 °C min⁻¹; synchrotron radiation X-ray diffraction (SR-XRD) for phase identification |
Why This Matters
POL crystallizes with substantially lower enthalpy release than POO across all cooling regimes and lacks a transient liquid-crystalline intermediate phase, which informs formulation decisions where controlled solidification, texture development, or thermal processing behavior is critical.
- [1] Bayés-García L, Calvet T, Cuevas-Diarte MÀ, Ueno S, Sato K. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. Food Res Int. 2016;85:244-258. View Source
- [2] Bayés-García L, et al. Polymorphic crystallization and transformation pathways of SUU triacylglycerols. Food Res Int. 2016;85:244-258. (PubMed entry) View Source
